Lipophilicity (LogP) Differentiation: 4-Bromophenoxy vs. Non-Halogenated Phenoxy Analogs
The target compound exhibits a computed LogP of 3.97660 . This value is significantly elevated relative to the non-halogenated phenoxy analog (estimated LogP reduction of approximately 0.5–1.0 units upon removal of the *para*-bromine, based on the Hansch π constant for aromatic bromine of +0.86). The increased lipophilicity directly enhances predicted membrane partitioning, a critical parameter for both antimicrobial penetration and agrochemical leaf uptake.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.97660 |
| Comparator Or Baseline | Non-halogenated phenoxy analog (estimated LogP ≈ 3.1–3.5, based on subtraction of aromatic Br π constant of +0.86) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.9 log units (target compound more lipophilic) |
| Conditions | Computed value; chemsrc database entry |
Why This Matters
For procurement in antimicrobial screening or agrochemical formulation, higher LogP predicts superior membrane permeation relative to non-halogenated analogs, making the 4-bromophenoxy compound a more relevant candidate for intracellular target engagement or leaf cuticle penetration studies.
